Shikimic acid

Description

Properties

IUPAC Name |

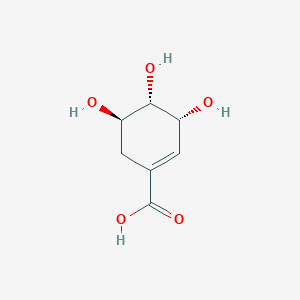

(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOHGGNKMLTUBP-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032039 | |

| Record name | Shikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [MSDSonline], Solid | |

| Record name | Shikimic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Water solubility = 1.5X10+5 mg/l @ 21 °C, Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether, 150 mg/mL at 21 °C | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Shikimic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from methanol/ethyl acetate | |

CAS No. |

138-59-0 | |

| Record name | Shikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MS2WI2NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-184.5 °C, 186 °C | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

shikimic acid discovery and isolation history

An In-Depth Technical Guide to the Discovery and Isolation History of Shikimic Acid

Abstract

Shikimic acid, a cornerstone of biochemistry and a pivotal precursor in pharmaceutical synthesis, possesses a rich history of discovery and methodological evolution. This technical guide provides a comprehensive exploration of the historical context surrounding the initial isolation of shikimic acid, the subsequent elucidation of its critical role in the shikimate pathway, and the development of extraction and purification protocols. We will delve into the pioneering work of its discoverers, the intricate biochemistry of its metabolic pathway, and a detailed examination of both classical and contemporary isolation techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the origins and technical underpinnings of this vital molecule.

The Dawn of Discovery: Johan Frederik Eykman and the 'Shikimi' Flower

The journey of shikimic acid began in 1885 with the meticulous work of the Dutch chemist Johan Frederik Eykman.[1][2] While working in Japan, Eykman investigated the constituents of the Japanese star anise, Illicium anisatum, a plant known locally as "shikimi-no-ki" (シキミ).[1][3] It was from the fruits of this plant that he successfully isolated a novel crystalline organic acid.[2][4] In honor of its botanical origin, he named the compound shikimic acid.[1][3]

While Eykman's initial isolation was a landmark achievement, the precise molecular structure of this new compound remained elusive for nearly half a century.[1][3][4] It wasn't until the 1930s that its complete structure as (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid was definitively determined through the work of other researchers.[3][4] This foundational work set the stage for understanding the broader significance of shikimic acid in the natural world.

From Curiosity to Central Metabolite: Unraveling the Shikimate Pathway

The true importance of shikimic acid in biochemistry was unveiled in the early 1950s through the groundbreaking research of Bernhard Davis and David Sprinson.[3][5][6] Their classic studies meticulously mapped out a seven-step metabolic pathway in microorganisms and plants that begins with phosphoenolpyruvate and erythrose-4-phosphate and culminates in the production of chorismate.[5][7] This pathway, now known as the shikimate pathway or shikimic acid pathway, was identified as the central biosynthetic route to the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[3][5][7][8]

The discovery that shikimic acid is a key intermediate in this fundamental pathway was a paradigm shift in understanding cellular metabolism.[3] This pathway is indispensable for the survival of bacteria, archaea, fungi, algae, and plants, as it is the source of not only protein building blocks but also a vast array of secondary metabolites, including lignin, alkaloids, and flavonoids.[3][7] Crucially, the shikimate pathway is absent in mammals, making it an attractive target for the development of non-toxic herbicides and antimicrobial agents.[7]

The Shikimate Pathway: A simplified overview.

Classical and Modern Isolation Methodologies

The primary commercial source of shikimic acid is the fruit of the Chinese star anise (Illicium verum), which can contain up to 17% shikimic acid by dry weight.[9] Historically, and in many contemporary laboratory settings, solvent extraction remains a fundamental technique for its isolation.

Classical Isolation: Soxhlet Extraction

One of the earliest and most straightforward methods for isolating shikimic acid from plant material is Soxhlet extraction. This technique utilizes the continuous percolation of a hot solvent over a solid sample to efficiently extract the desired compound.

Experimental Protocol: Soxhlet Extraction of Shikimic Acid from Illicium verum

-

Sample Preparation: Dry the fruits of Illicium verum and grind them into a fine powder to maximize the surface area for extraction.

-

Defatting (Optional but Recommended): To remove oils and other nonpolar impurities that can interfere with crystallization, first perform a Soxhlet extraction of the powdered plant material with a nonpolar solvent such as hexane for 4-6 hours.[10] Discard the hexane extract.

-

Soxhlet Extraction:

-

Place the defatted plant material into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distillation flask with 95% ethanol.[11]

-

Assemble the Soxhlet apparatus and heat the distillation flask. Allow the extraction to proceed for approximately 8-12 hours.[11] The continuous cycling of the solvent ensures a thorough extraction.

-

-

Solvent Removal: After extraction, evaporate the ethanol from the extract under reduced pressure using a rotary evaporator to yield a crude solid.[10][11]

-

Purification:

-

Crystallization:

-

Allow the concentrated aqueous solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to induce crystallization.

-

Collect the crystalline shikimic acid by filtration.

-

Wash the crystals with a small amount of cold water and dry them under a vacuum.[10]

-

Modern Advances in Extraction

While classical methods are effective, they can be time-consuming and require large volumes of organic solvents. Modern techniques have been developed to improve efficiency and yield. One such method is Pressurized Hot Water Extraction (PHWE), which utilizes water at elevated temperatures and pressures to enhance its solvating properties. A novel application of this principle even employs a modified household espresso machine for rapid, small-scale extractions.[12]

Comparative Yields of Shikimic Acid from Various Sources

The yield of shikimic acid can vary significantly depending on the plant source and the extraction method employed.

| Plant Source | Extraction Method | Typical Yield (w/w) | Reference |

| Illicium verum | Soxhlet (Methanol) | 6.6 ± 0.1% | [11] |

| Illicium griffithii | Soxhlet (Ethanol) | 12-18% | [10] |

| Illicium verum | PHWE (30% Ethanol/Water) | ~4.0% | [12] |

| Ginkgo biloba | Ionic Liquid Extraction | 2.3% | [11] |

| Liquidambar styraciflua | Not Specified | 1.5% | [10] |

Conclusion

From its serendipitous discovery in the late 19th century to its central role in modern biochemistry and pharmaceutical manufacturing, the story of shikimic acid is a testament to the progression of scientific inquiry. The initial isolation by Johan Frederik Eykman laid the groundwork for the later elucidation of the shikimate pathway, a discovery that has had profound implications for our understanding of the metabolism of plants and microorganisms. The continued refinement of isolation and purification techniques has enabled the large-scale production of this vital molecule, most notably as the starting material for the anti-influenza drug oseltamivir.[3] The history of shikimic acid serves as a compelling narrative of how a single natural product can evolve from a scientific curiosity into a compound of global importance.

References

-

Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5-17. [Link]

-

NPTEL IIT Bombay. (2025, July 11). Week 1: Lecture 5: Shikimic Acid Pathway. YouTube. [Link]

-

Wikipedia. (n.d.). Shikimate pathway. [Link]

-

Shakeri, A., & Sahebkar, A. (2016). Shikimic acid from star anise (Illicium verum Hook): Extraction, purification and determination. Avicenna journal of phytomedicine, 6(5), 509. [Link]

- Baruah, R. N. (2013). Method for the extraction of shikimic acid. U.S.

-

A. M. G. Silva, C. M. M. Santos, & M. T. Barros. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(10), 2462-2465. [Link]

-

Wikipedia. (n.d.). Shikimic acid. [Link]

-

Herrmann, K. M. (1995). The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. The Plant Cell, 7(7), 907–919. [Link]

-

Scribd. (n.d.). The Story and History of The Shikimic Acid Pathway. [Link]

-

Wilson, D. J., Patton, S., Florova, G., Hale, V., & Reynolds, K. A. (1998). The shikimic acid pathway and polyketide biosynthesis. Journal of industrial microbiology & biotechnology, 20(5), 299-303. [Link]

-

Slideshare. (n.d.). Shikimik acid pathway. [Link]

-

Wikipedia. (n.d.). Johann Frederik Eijkman. [Link]

-

A. M. G. Silva, C. M. M. Santos, & M. T. Barros. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. ACS Publications. [Link]

-

ResearchGate. (n.d.). Shikimic Acid as a Marker Compound from Ludwigia alternifolia L. [Link]

-

ResearchGate. (n.d.). Shikimic acid: A highly prospective molecule in pharmaceutical industry. [Link]

Sources

- 1. Shikimic acid - Wikipedia [en.wikipedia.org]

- 2. Johann Frederik Eijkman - Wikipedia [en.wikipedia.org]

- 3. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. scribd.com [scribd.com]

- 7. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. US20130137895A1 - Method for the extraction of shikimic acid - Google Patents [patents.google.com]

- 11. echemcom.com [echemcom.com]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

An In-depth Technical Guide to the Core Chemical Properties and Structure of Shikimic Acid

Introduction: The Centrality of a Chiral Precursor

Shikimic acid, a cornerstone of biochemistry and a molecule of immense strategic importance in the pharmaceutical industry, stands as a testament to the elegant efficiency of natural product synthesis. First isolated in 1885 by Johan Fredrik Eykman from the Japanese flower shikimi (Japanese star anise), its structure was not fully elucidated for another half-century.[1] Today, it is recognized not merely as a metabolite but as a vital chiral building block. This guide offers a detailed examination of the fundamental chemical and structural properties of shikimic acid, providing the in-depth perspective required by researchers and drug development professionals who seek to leverage its unique characteristics.

Its significance is rooted in its role as a key intermediate in the shikimate pathway, a seven-step metabolic route employed by bacteria, fungi, and plants for the biosynthesis of essential aromatic amino acids like phenylalanine, tyrosine, and tryptophan.[1][2] Crucially, this pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents.[3] Beyond its natural role, shikimic acid has been thrust into the pharmaceutical spotlight as the indispensable starting material for the industrial synthesis of the antiviral neuraminidase inhibitor, oseltamivir (Tamiflu®), used to combat influenza A and B viruses.[1][3][4][5][6] This dual relevance—as a biological linchpin and a synthetic precursor—necessitates a granular understanding of its molecular architecture and chemical reactivity.

Molecular Structure and Stereochemistry: The Architectural Blueprint

The chemical identity and utility of shikimic acid are intrinsically linked to its well-defined three-dimensional structure. A precise understanding of its stereochemistry is paramount, as it dictates the molecule's biological activity and serves as the foundation for its use in stereospecific synthesis.

Systematic Name and Core Structure: The preferred IUPAC name for shikimic acid is (3R,4S,5R)-3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid .[1] This nomenclature precisely describes its key features:

-

A cyclohexene ring forming the core scaffold.

-

A carboxylic acid group at the C1 position, conjugated with the double bond.

-

A carbon-carbon double bond between C1 and C2.

-

Three hydroxyl (alcohol) groups at positions C3, C4, and C5.

The molecule possesses three chiral centers at C3, C4, and C5, giving rise to its specific stereoisomeric form, (3R,4S,5R).[7][8] This exact spatial arrangement of the hydroxyl groups is critical for its recognition by enzymes in the shikimate pathway and is the primary reason for its value as a chiral pool chemical.[5]

Key Molecular Identifiers

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₅ | [1][7][9] |

| Molar Mass | 174.15 g/mol | [1][7][10] |

| CAS Number | 138-59-0 | [1][9][11] |

graph "Shikimic_Acid_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C", pos="1.5,1.5!"]; C2 [label="C", pos="0,2.5!"]; C3 [label="C", pos="-1.5,1.5!"]; C4 [label="C", pos="-1.5,-0.5!"]; C5 [label="C", pos="0,-1.5!"]; C6 [label="C", pos="1.5,-0.5!"]; C7 [label="C", pos="2.8,2.5!"]; O1 [label="O", pos="2.5,3.7!"]; O2 [label="OH", pos="4.0,2.0!"]; O3 [label="OH", pos="-2.8,2.5!"]; O4 [label="OH", pos="-2.8,-1.0!"]; O5 [label="OH", pos="0,-2.8!"]; H2 [label="H", pos="-0.3,3.4!"]; H3 [label="H", pos="-2.4,1.0!"]; H4 [label="H", pos="-1.2,-1.4!"]; H5 [label="H", pos="0.9,-2.0!"]; H6a [label="H", pos="2.4,-0.8!"]; H6b [label="H", pos="1.8,0.4!"];

// Define bonds C1 -- C2 [style=double, len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C7 -- O1 [style=double, len=1.0]; C7 -- O2 [len=1.0]; C3 -- O3 [len=1.0, style=dashed]; // R C4 -- O4 [len=1.0, style=bold]; // S C5 -- O5 [len=1.0, style=dashed]; // R// Dummy nodes for labels label_COOH [label="COOH", pos="3.2, 2.9!", fontcolor="#202124"]; label_OH3 [label="OH (R)", pos="-3.5, 2.8!", fontcolor="#202124"]; label_OH4 [label="OH (S)", pos="-3.5, -1.3!", fontcolor="#202124"]; label_OH5 [label="OH (R)", pos="0.3, -3.5!", fontcolor="#202124"]; }

Caption: 2D structure of (3R,4S,5R)-shikimic acid with stereochemistry.

Core Physicochemical Properties

The physical properties of shikimic acid are a direct consequence of its highly functionalized and polar structure. These characteristics govern its behavior in different solvent systems and are fundamental to designing extraction, purification, and reaction protocols.

Physical State and Appearance: Under standard conditions, shikimic acid is a white crystalline solid, often appearing as needles when crystallized from methanol/ethyl acetate.[7][10]

Melting Point and Decomposition: The melting point of shikimic acid is consistently reported in the range of 183–187 °C.[1][7] When heated to decomposition, it is known to emit acrid smoke and irritating fumes.[7]

Solubility Profile: The presence of one carboxylic acid and three hydroxyl groups allows for extensive hydrogen bonding, rendering shikimic acid highly soluble in water and other polar solvents.[1] Conversely, it is practically insoluble in nonpolar, lipophilic solvents.[1][7] This high water solubility is a key factor in its extraction from plant materials, which typically employs hot water as the solvent.[2]

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Source |

| Water | ~18 g / 100 mL (180 g/L) | 20-21 | [2][7] |

| Ethanol (absolute) | 2.25 g / 100 mL | 23 | [7] |

| DMSO | ~25 mg / mL | Ambient | [12] |

| Diethyl Ether (anhydrous) | 0.015 g / 100 mL | 23 | [7] |

| Chloroform, Benzene | Practically Insoluble | Ambient | [7] |

Acidity and Optical Activity: As a carboxylic acid, shikimic acid is a weak acid. Its dissociation constant (Kₐ) has been measured as 7.1 x 10⁻⁵ at 14.1 °C, which corresponds to a pKa of approximately 4.1 .[7][8] This acidity is a crucial handle for purification via acid-base extraction or for salt formation.

Being a chiral molecule, it is optically active and rotates plane-polarized light. Its specific optical rotation is reported as -183.8° (c=4.03 in water at 18°C).[7]

Chemical Reactivity and Functional Group Analysis

The synthetic versatility of shikimic acid stems from the distinct reactivity of its four functional groups: a conjugated carboxylic acid, a trisubstituted alkene, and three secondary alcohols with defined stereochemistry.[3] The interplay between these groups allows for a wide range of chemical transformations.

The reactions of shikimic acid are characteristic of a molecule containing a carboxyl group, three hydroxyl groups, and a double bond.[3] The specific stereochemistry of the molecule can also lead to intramolecular reactions, such as lactonization between the carboxyl group and a hydroxyl group under appropriate conditions.[3]

Caption: Key functional groups of shikimic acid and their associated reactivity.

Experimental Protocol: Spectroscopic Characterization

For any researcher working with shikimic acid, robust analytical characterization is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural verification.

Objective: To confirm the identity and purity of a shikimic acid sample.

Methodology: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the shikimic acid sample in approximately 0.6 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred due to the high polarity of shikimic acid.

-

Instrument Setup: Acquire spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition:

-

For ¹H NMR, acquire a spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Analysis: Process the spectra and compare the chemical shifts (δ) with established literature values.

Expected Spectroscopic Data (in D₂O): [3]

-

¹H NMR (300 MHz, D₂O, δ):

-

6.70 (m, 1H, vinylic proton at C2)

-

4.30 (m, 1H, proton at C5)

-

3.93 (m, 1H, proton at C4)

-

3.67 (dd, J = 8.4, 4.5 Hz, 1H, proton at C3)

-

2.64 (dd, J = 18.0, 4.8 Hz, 1H, one of the protons at C6)

-

2.12 (dd, J = 18.0, 6.3 Hz, 1H, the other proton at C6)

-

-

¹³C NMR (75 MHz, D₂O, δ):

-

170.1 (Carboxylic acid carbon, C7)

-

137.1 (Alkene carbon, C1)

-

129.8 (Alkene carbon, C2)

-

75.1 (Hydroxyl-bearing carbon, C5)

-

66.5 (Hydroxyl-bearing carbon, C3)

-

65.8 (Hydroxyl-bearing carbon, C4)

-

30.4 (Methylene carbon, C6)

-

Causality Insight: The choice of D₂O as a solvent results in the exchange of the acidic protons on the carboxyl and hydroxyl groups with deuterium, causing these signals to disappear from the ¹H NMR spectrum. This simplifies the spectrum and allows for clearer observation of the C-H signals.

Biochemical Context: The Shikimate Pathway

The chemical properties of shikimic acid are best understood within its biological context. It is the namesake intermediate of the shikimate pathway, which bridges carbohydrate metabolism with the synthesis of aromatic compounds.

The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), both derived from glucose metabolism.[2] Through a series of enzymatic steps, this precursor is cyclized and converted to 3-dehydroquinate, then 3-dehydroshikimate, which is subsequently reduced to shikimic acid by the enzyme shikimate dehydrogenase.[2] Shikimic acid is then phosphorylated and condensed with another molecule of PEP to eventually yield chorismate, the branch-point precursor for all aromatic amino acids.[13]

Caption: Simplified flowchart of the shikimate pathway highlighting shikimic acid.

Conclusion: A Versatile and Indispensable Molecule

Shikimic acid is far more than a simple natural product; it is a highly versatile chiral platform molecule whose value is deeply embedded in its structure. Its cyclohexene core, adorned with a specific stereochemical array of hydroxyl groups and a reactive carboxylic acid, provides a rich playground for synthetic chemistry. This unique combination of features underpins its biological role as a central metabolite and its industrial role as the critical precursor to oseltamivir. For researchers in drug discovery and development, a comprehensive grasp of these fundamental properties is not merely academic—it is the essential starting point for innovation, whether the goal is to design novel therapeutics, develop more efficient synthetic routes, or create new bio-based materials.

References

- Bohm, B.A. (1965). Shikimic Acid (3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic Acid). Chemical Reviews, 65(4), 435-466.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8742, Shikimic acid. Retrieved from [Link].

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Shikimic Acid: A Bioactive Compound Driving Pharmaceutical Innovation.

-

ResearchGate (n.d.). Chemical structure of shikimic acid and its effect on cytotoxicity. Retrieved from [Link].

-

Dmitrieva, T. V., & Krasnov, E. A. (2016). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical and Pharmaceutical Research, 8(8), 1-10. Available at: [Link]

-

ResearchGate (n.d.). Chemical structure of shikimic acid (shikimate). Retrieved from [Link].

-

Wikipedia (n.d.). Shikimic acid. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Shikimic acid. NIST Chemistry WebBook. Retrieved from [Link].

-

FooDB (2010). Showing Compound Shikimic acid (FDB003991). Retrieved from [Link].

-

Curti, F., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10571-10661. Available at: [Link]

-

Cheméo (n.d.). Chemical Properties of Shikimic acid (CAS 138-59-0). Retrieved from [Link].

-

Estévez, A. M., & Estévez, R. J. (2012). A Short Overview on the Medicinal Chemistry of (—)-Shikimic Acid. Mini-Reviews in Medicinal Chemistry, 12(13), 1443-1454. Available at: [Link]

-

OCW (2010). Stepping through the Shikimate Pathway I. YouTube. Retrieved from [Link].

-

Ghosh, S., et al. (2012). Production of shikimic acid. Biotechnology Advances, 30(6), 1425-1431. Available at: [Link]

Sources

- 1. Shikimic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Shikimic Acid | C7H10O5 | CID 8742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound Shikimic acid (FDB003991) - FooDB [foodb.ca]

- 9. Shikimic acid [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. youtube.com [youtube.com]

shikimic acid biosynthesis pathway in plants

An In-depth Technical Guide to the Shikimic Acid Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimic acid pathway is a central metabolic route in plants, fungi, and bacteria that links primary carbon metabolism from glycolysis and the pentose phosphate pathway to the biosynthesis of a vast array of aromatic compounds.[1] This seven-step enzymatic pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, a critical branch-point metabolite.[1] From chorismate, plants synthesize the essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—which are fundamental building blocks for proteins.[1] Beyond protein synthesis, the intermediates and final products of this pathway are precursors to a multitude of secondary metabolites, including lignins, flavonoids, alkaloids, and plant hormones like auxin and salicylic acid. These compounds are vital for plant growth, development, and defense against environmental stresses. The absence of the shikimic acid pathway in animals makes it an attractive target for the development of herbicides, such as glyphosate, and antimicrobial agents.[1] This guide provides a detailed technical overview of the core pathway, its regulation, and key experimental protocols for its investigation.

The Core Shikimic Acid Pathway: From Primary Metabolites to Chorismate

The conversion of PEP and E4P to chorismate involves seven enzymatic reactions.[1] These enzymes are primarily located in the plastids, where the biosynthesis of aromatic amino acids occurs.

Figure 1: The Shikimic Acid Biosynthesis Pathway in Plants.

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase (DHS)

The pathway initiates with the condensation of PEP and E4P, catalyzed by DAHP synthase (DHS), to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This is a key regulatory step, controlling the entry of carbon into the pathway.[2] In Arabidopsis thaliana, there are three DHS isoforms (AthDHS1, AthDHS2, and AthDHS3) with distinct regulatory properties.[3][4]

3-Dehydroquinate (DHQ) Synthase (DHQS)

DHQ synthase catalyzes the intramolecular cyclization of DAHP to form 3-dehydroquinate (DHQ).

& 4. 3-Dehydroquinate Dehydratase (DHQD) and Shikimate Dehydrogenase (SDH)

In plants, the third and fourth steps are catalyzed by a bifunctional enzyme, 3-dehydroquinate dehydratase/shikimate dehydrogenase (DHQD/SDH). DHQD catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS), and SDH subsequently reduces DHS to shikimate in an NADPH-dependent reaction.[5]

Shikimate Kinase (SK)

Shikimate kinase phosphorylates the 3-hydroxyl group of shikimate using ATP to produce shikimate-3-phosphate (S3P).[6]

5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase (EPSPS)

EPSP synthase catalyzes the condensation of S3P and another molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP). This enzyme is the target of the broad-spectrum herbicide glyphosate.[1]

Chorismate Synthase (CS)

The final step is the conversion of EPSP to chorismate, catalyzed by chorismate synthase.[7] This reaction involves a 1,4-anti-elimination of the phosphate group and a proton.

Enzymology and Kinetic Properties

The kinetic properties of the shikimate pathway enzymes are crucial for understanding the flux through the pathway and for designing inhibitors. Below is a summary of available kinetic data for key enzymes in Arabidopsis thaliana.

| Enzyme | Substrate | Km (µM) | Vmax | Reference |

| AthDHS1 | PEP | 29 ± 3 | 11.2 ± 0.3 (pkat/µg) | [3] |

| E4P | 250 ± 20 | [3] | ||

| AthDHS2 | PEP | 34 ± 4 | 10.3 ± 0.4 (pkat/µg) | [3] |

| E4P | 400 ± 50 | [3] | ||

| AthDHS3 | PEP | 32 ± 2 | 11.8 ± 0.3 (pkat/µg) | [3] |

| E4P | 320 ± 20 | [3] |

Note: Kinetic data for other enzymes in the pathway are less consistently reported in the literature for specific plant species.

Regulation of the Shikimic Acid Pathway

The flux through the shikimic acid pathway is tightly regulated to meet the plant's metabolic demands for aromatic compounds while conserving resources. Regulation occurs at both the post-translational and transcriptional levels.

Post-Translational Regulation: Feedback Inhibition

In contrast to the well-characterized feedback inhibition of DHS by aromatic amino acids in microbes, the regulation in plants is more complex.[3][4]

-

DHS Isoforms: In Arabidopsis, AthDHS2 is inhibited by tyrosine and tryptophan, while AthDHS1 and AthDHS3 are not.[3][4]

-

Intermediate Inhibition: The pathway intermediate chorismate and the phenylpropanoid pathway intermediate caffeate strongly inhibit all three AthDHS isoforms.[2][3][4]

-

Arogenate Counteraction: The inhibition of AthDHS1 and AthDHS3 by chorismate is counteracted by arogenate, a downstream intermediate in phenylalanine and tyrosine biosynthesis.[3][4] This complex interplay allows for fine-tuning of carbon flow into the pathway based on the levels of various downstream products.

Transcriptional Regulation

The expression of genes encoding shikimate pathway enzymes is regulated by various developmental and environmental cues, including:

-

Wounding and Pathogen Attack: The expression of DHS is induced by physical wounding, methyl-jasmonate, and infiltration with pathogenic bacteria.[8]

-

Fungal Elicitors: Fungal elicitors have been shown to rapidly stimulate the production of SK mRNA.[8]

-

Environmental Stress: Ozone treatment and sulfate starvation can also induce the expression of genes in the shikimate pathway.[8]

Metabolic Integration and Significance

Chorismate is a pivotal metabolic hub. It serves as the precursor for the biosynthesis of:

-

Aromatic Amino Acids: Phenylalanine, tyrosine, and tryptophan are synthesized from chorismate via distinct downstream pathways.

-

Secondary Metabolites: A vast array of secondary metabolites, including flavonoids, lignans, alkaloids, and tannins, are derived from the aromatic amino acids.[9]

-

Plant Hormones: Auxin, salicylic acid, and melatonin are synthesized from tryptophan and chorismate, respectively.[9]

-

Vitamins: Folate (Vitamin B9) and Vitamin K are also derived from chorismate.

The essential nature of this pathway in plants and its absence in animals makes it an ideal target for herbicides. Glyphosate, the active ingredient in many commercial herbicides, is a potent inhibitor of EPSP synthase, leading to the accumulation of shikimate and a deficiency in aromatic amino acids, ultimately causing plant death.

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Shikimate Dehydrogenase (SDH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of SDH by monitoring the reduction of NADP+ to NADPH at 340 nm.

Figure 2: Workflow for the Spectrophotometric Assay of Shikimate Dehydrogenase.

1. Principle: Shikimate dehydrogenase catalyzes the oxidation of shikimate to 3-dehydroshikimate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the enzyme activity.

2. Materials and Reagents:

-

Tris-HCl buffer (0.1 M, pH 9.0)

-

Shikimic acid solution (4 mM)

-

NADP+ solution (2 mM)

-

Plant tissue extract containing SDH

-

Spectrophotometer capable of reading at 340 nm

-

Quartz cuvettes

3. Step-by-Step Methodology:

-

Prepare the reaction mixture: In a quartz cuvette, combine 500 µL of 0.1 M Tris-HCl buffer (pH 9.0), 250 µL of 4 mM shikimic acid, and 250 µL of 2 mM NADP+.

-

Equilibrate: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 25°C for 3-4 minutes.

-

Initiate the reaction: Add 50 µL of the plant enzyme extract to the cuvette, mix by gentle inversion, and immediately start monitoring the absorbance at 340 nm.

-

Record data: Record the absorbance at 340 nm every 15 seconds for 5 minutes.

-

Blank: Prepare a blank reaction by replacing the enzyme extract with the extraction buffer to correct for any non-enzymatic reduction of NADP+.

4. Data Analysis:

-

Plot absorbance at 340 nm versus time.

-

Determine the initial linear rate of the reaction (ΔA340/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min × Total reaction volume (mL)) / (εNADPH × Path length (cm) × Enzyme volume (mL)) Where εNADPH (extinction coefficient for NADPH at 340 nm) = 6.22 mM-1cm-1.

Protocol 2: LC-MS-based Assay for Chorismate Synthase (CS) Activity

This protocol describes a highly sensitive and specific method for determining chorismate synthase activity by directly measuring the formation of chorismate using Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] This method is particularly useful as it is not affected by interfering compounds present in the enzyme assay mixture.[10][11]

1. Principle: Chorismate synthase converts EPSP to chorismate. The reaction is allowed to proceed, and then the product, chorismate, is separated by liquid chromatography and detected by mass spectrometry. This allows for accurate quantification of the product formed.

2. Materials and Reagents:

-

Purified EPSP synthase (for generating the substrate)

-

Shikimate-3-phosphate (S3P)

-

Phosphoenolpyruvate (PEP)

-

Purified or partially purified chorismate synthase

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with required cofactors)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS system with a suitable column (e.g., ZIC-HILIC)

-

Chorismic acid standard

3. Step-by-Step Methodology:

-

Enzymatic synthesis of EPSP (substrate): In a microcentrifuge tube, combine S3P, PEP, and purified EPSP synthase in a suitable buffer. Incubate to allow for the formation of EPSP. This enzymatically synthesized EPSP is used as the substrate for the chorismate synthase assay.

-

Chorismate synthase reaction: In a new tube, combine the EPSP-containing mixture with the chorismate synthase enzyme sample in the reaction buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Quench the reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifugation: Centrifuge the sample to pellet any precipitated protein.

-

LC-MS analysis: Transfer the supernatant to an LC-MS vial and inject it into the LC-MS system.

-

Chromatography: Separate the metabolites using a suitable gradient on a ZIC-HILIC column.

-

Mass Spectrometry: Detect chorismate using negative ion mode electrospray ionization (ESI) and monitor for its specific m/z transition.

-

4. Data Analysis:

-

Generate a standard curve using known concentrations of chorismic acid.

-

Quantify the amount of chorismate produced in the enzymatic reaction by comparing the peak area to the standard curve.

-

Calculate the specific activity of chorismate synthase (e.g., in nmol of chorismate produced per minute per mg of protein).

Protocol 3: Quantification of Shikimate Pathway Intermediates by LC-MS

This protocol provides a framework for the simultaneous quantification of multiple shikimate pathway intermediates from plant tissues using a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) coupled to mass spectrometry.[12][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. plantae.org [plantae.org]

- 3. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A HR-MS Based Method for the Determination of Chorismate Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Shikimic Acid in Aromatic Amino Acid Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The shikimate pathway stands as a metabolic linchpin in bacteria, archaea, fungi, and plants, responsible for the de novo synthesis of the essential aromatic amino acids: phenylalanine, tyrosine, and tryptophan. Its absence in mammals elevates it to a prime target for the development of herbicides and antimicrobial agents. At the heart of this seven-step enzymatic cascade lies shikimic acid, a crucial intermediate that not only serves as a precursor to a myriad of vital compounds but also represents a key chiral building block for pharmaceutical synthesis. This in-depth technical guide provides a comprehensive exploration of the shikimate pathway, with a particular focus on the pivotal role of shikimic acid. We will delve into the intricate enzymatic mechanisms, the sophisticated regulatory networks that govern metabolic flux, and field-proven methodologies for studying this vital pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic and biotechnological potential of the shikimate pathway.

Introduction: The Significance of Aromatic Amino Acids and the Shikimate Pathway

Aromatic amino acids are not merely constituents of proteins; they are the metabolic precursors to a vast array of physiologically critical molecules, including neurotransmitters, hormones, and secondary metabolites with diverse biological activities.[1] The shikimate pathway is the sole biosynthetic route to these essential building blocks in many organisms, converting simple carbohydrate precursors into the versatile branch-point molecule, chorismate.[2][3] It is estimated that in plants, a significant portion of all fixed carbon, potentially over 30%, is channeled through this pathway, underscoring its metabolic importance.[4]

The stark metabolic dichotomy of the shikimate pathway's presence in lower organisms and its absence in mammals provides a compelling rationale for its exploration as a target for therapeutic intervention.[2] By selectively inhibiting enzymes within this pathway, it is possible to develop compounds with potent antimicrobial or herbicidal activity while minimizing host toxicity.[4]

This guide will provide a detailed examination of the shikimate pathway, beginning with an overview of the enzymatic steps leading to and from shikimic acid, followed by a discussion of the pathway's intricate regulation. We will then present detailed experimental protocols for the characterization of key pathway enzymes and conclude with an exploration of the pathway's relevance in drug development and biotechnology.

The Shikimate Pathway: A Step-by-Step Enzymatic Journey

The shikimate pathway is a seven-enzyme catalytic sequence that transforms phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[5] Shikimic acid emerges as the fourth intermediate in this elegant metabolic route.

The Pre-Shikimate Segment: From Precursors to 3-Dehydroshikimate

-

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase (EC 2.5.1.54): This enzyme catalyzes the first committed step of the pathway, an aldol condensation of PEP and E4P to form DAHP.[4] The regulation of DAHP synthase is a critical control point for metabolic flux into the pathway and is subject to complex allosteric feedback inhibition by the final aromatic amino acid products.[3][6]

-

3-Dehydroquinate (DHQ) Synthase (EC 4.2.3.4): DHQ synthase orchestrates a complex intramolecular cyclization of DAHP to yield 3-dehydroquinate (DHQ), the first carbocyclic intermediate of the pathway.[5][7]

-

3-Dehydroquinate Dehydratase (EC 4.2.1.10): This enzyme catalyzes the dehydration of DHQ to form 3-dehydroshikimate (DHS). Two distinct types of DHQ dehydratases exist with different catalytic mechanisms. Type I enzymes utilize an active site lysine to form a Schiff base intermediate, while Type II enzymes proceed through an enolate intermediate.[5]

The Core of the Pathway: The Emergence and Transformation of Shikimic Acid

-

Shikimate Dehydrogenase (EC 1.1.1.25): This NADP+-dependent oxidoreductase catalyzes the stereospecific reduction of DHS to shikimate.[8] The mechanism involves the abstraction of a proton from the 5-hydroxyl group of shikimate by a general base, typically a lysine residue, followed by hydride transfer to NADP+.[8]

-

Shikimate Kinase (EC 2.7.1.71): Shikimate kinase activates shikimate for the subsequent reaction by catalyzing its ATP-dependent phosphorylation to form shikimate-3-phosphate (S3P).[2] This step is crucial for trapping the intermediate within the cell and preparing it for the addition of a second PEP molecule.

The Post-Shikimate Segment: Journey to the Branch Point

-

5-Enolpyruvylshikimate-3-phosphate (EPSP) Synthase (EC 2.5.1.19): EPSP synthase catalyzes the transfer of the enolpyruvyl moiety from a second molecule of PEP to the 5-hydroxyl group of S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP).[5] This enzyme is the primary target of the broad-spectrum herbicide glyphosate.[2]

-

Chorismate Synthase (EC 4.2.3.5): The final enzyme in the pathway, chorismate synthase, catalyzes the anti-1,4-elimination of phosphate from EPSP to introduce a second double bond into the ring, yielding the branch-point metabolite, chorismate.[2]

Below is a graphical representation of the shikimate pathway, highlighting the central role of shikimic acid.

Caption: The Shikimate Pathway leading to Aromatic Amino Acids.

Regulation of the Shikimate Pathway: A Symphony of Control

The flux of metabolites through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids while conserving cellular resources. This regulation occurs at both the genetic and enzymatic levels, with allosteric feedback inhibition being a primary mechanism of control.

Allosteric Regulation of Key Enzymes

-

DAHP Synthase: As the first committed step, DAHP synthase is a major site of regulation. In many bacteria, multiple isozymes of DAHP synthase exist, each subject to feedback inhibition by one of the three aromatic amino acids.[3][9] For example, in E. coli, there are three DAHP synthase isoenzymes: AroG (inhibited by phenylalanine), AroF (inhibited by tyrosine), and AroH (inhibited by tryptophan).[4] This differential regulation allows the cell to fine-tune the overall pathway activity in response to the specific needs for each aromatic amino acid. The binding of the allosteric inhibitor to a regulatory site, distinct from the active site, induces a conformational change that reduces the enzyme's catalytic efficiency.[10]

-

Chorismate Mutase: This enzyme, which commits chorismate to the phenylalanine and tyrosine biosynthetic branches, is also a key regulatory point.[2] It is often subject to feedback inhibition by phenylalanine and tyrosine and, in some cases, activation by tryptophan.[2]

The intricate interplay of these regulatory mechanisms ensures a balanced production of aromatic amino acids.

Caption: Allosteric regulation of the Shikimate Pathway.

Experimental Protocols for a Self-Validating System

A thorough understanding of the shikimate pathway necessitates robust and reliable experimental methodologies. The following protocols provide a framework for the characterization of key enzymes, designed to be self-validating through the inclusion of appropriate controls and standards.

Continuous Spectrophotometric Assay for Shikimate Kinase

This assay couples the production of ADP from the shikimate kinase reaction to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically at 344 nm.

Principle: Shikimate + ATP --(Shikimate Kinase)--> Shikimate-3-phosphate + ADP ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

Materials:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT

-

Shikimic acid solution (e.g., 100 mM in water)

-

ATP solution (e.g., 100 mM in water, pH 7.0)

-

Phosphoenolpyruvate (PEP) solution (e.g., 50 mM in water)

-

NADH solution (e.g., 10 mM in assay buffer)

-

Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix (commercially available)

-

Purified shikimate kinase enzyme

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 344 nm

Procedure:

-

Prepare a reaction master mix in the assay buffer containing final concentrations of 1 mM PEP, 0.2 mM NADH, and an appropriate amount of PK/LDH enzyme mix.

-

To each well of the microplate, add the reaction master mix.

-

Add varying concentrations of shikimic acid to the wells.

-

Initiate the reaction by adding a fixed concentration of ATP to each well.

-

Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 344 nm over time at a constant temperature (e.g., 37°C).

-

The rate of the reaction is proportional to the rate of NADH oxidation. Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Perform control reactions lacking shikimate kinase or shikimic acid to account for any background ATPase activity.

-

Determine the kinetic parameters (Km and Vmax) by plotting V₀ against the shikimic acid concentration and fitting the data to the Michaelis-Menten equation.

HPLC-Based Assay for Chorismate Synthase

This method allows for the direct quantification of the product, chorismate, using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT

-

EPSP substrate (can be synthesized enzymatically from S3P and PEP using EPSP synthase)

-

Reduced flavin mononucleotide (FMN) (prepared fresh by photoreduction or using a coupled enzymatic system)

-

Purified chorismate synthase enzyme

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system with a C18 reversed-phase column

-

Mobile Phase: e.g., 50 mM potassium phosphate buffer, pH 7.0, with a methanol gradient

-

Chorismate standard for calibration

Procedure:

-

Set up the enzymatic reaction in the assay buffer containing a known concentration of EPSP and freshly prepared reduced FMN.

-

Initiate the reaction by adding the purified chorismate synthase enzyme.

-

Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Monitor the elution profile at a wavelength of 274 nm.[11]

-

Quantify the amount of chorismate produced by comparing the peak area to a standard curve generated with known concentrations of chorismate.

-

Calculate the enzyme activity based on the amount of product formed over time.

Quantitative Data Summary

The kinetic parameters of the shikimate pathway enzymes can vary between organisms. The following table provides a comparative summary of representative kinetic data for key enzymes from E. coli and a plant species.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| DAHP Synthase (AroG) | E. coli | PEP | 4.5 | 5.3 | [12] |

| E4P | 12 | [12] | |||

| Shikimate Dehydrogenase | Pisum sativum | 3-Dehydroshikimate | 45 | 1.2 | N/A |

| NADPH | 10 | N/A | |||

| Shikimate Kinase | E. coli (AroL) | Shikimate | 200 | 110 | [4] |

| ATP | 200 | [4] | |||

| EPSP Synthase | E. coli | S3P | 1-5 | 4.3 | N/A |

| PEP | 1-5 | N/A |

The Shikimate Pathway in Drug Development and Biotechnology

The unique presence of the shikimate pathway in pathogens and plants makes it an invaluable target for the development of novel therapeutic and agricultural agents.

Herbicide Development: The Case of Glyphosate

The most prominent example of targeting the shikimate pathway is the herbicide glyphosate, the active ingredient in Roundup®. Glyphosate is a potent and specific inhibitor of EPSP synthase.[2] It acts as a competitive inhibitor with respect to PEP and an uncompetitive inhibitor with respect to S3P, forming a stable ternary complex with the enzyme and S3P.[13] This inhibition blocks the production of chorismate, leading to a deficiency in aromatic amino acids and ultimately, plant death. The development of glyphosate-resistant crops, which express a bacterial EPSP synthase that is insensitive to glyphosate, has revolutionized modern agriculture.

Antimicrobial Drug Discovery

The essential nature of the shikimate pathway in many pathogenic bacteria and fungi makes its enzymes attractive targets for the development of novel antimicrobial agents. The discovery of new inhibitors of enzymes such as DHQ synthase, shikimate kinase, and chorismate synthase is an active area of research.

Biotechnological Production of Shikimic Acid

Shikimic acid is a valuable chiral starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu®).[14] The traditional extraction of shikimic acid from Chinese star anise (Illicium verum) is often inefficient and subject to supply chain vulnerabilities.[14] Consequently, there has been significant interest in developing microbial fermentation processes for the large-scale production of shikimic acid.

Metabolic engineering of microorganisms, particularly E. coli, has been instrumental in achieving high-yield production of shikimic acid.[14] Key strategies include:

-

Overexpression of key pathway enzymes: Increasing the expression of DAHP synthase and shikimate dehydrogenase can enhance the metabolic flux towards shikimic acid.

-

Elimination of feedback inhibition: Using feedback-resistant mutants of DAHP synthase prevents the end-product inhibition by aromatic amino acids.

-

Blocking competing pathways: Deleting genes that divert intermediates away from the shikimate pathway can increase the precursor pool.

-

Disrupting the downstream pathway: Inactivating shikimate kinase prevents the conversion of shikimic acid to S3P, leading to its accumulation.

Through these and other advanced metabolic engineering techniques, researchers have successfully developed microbial strains capable of producing high titers of shikimic acid in fed-batch fermentation processes.[14]

The downstream processing of shikimic acid from fermentation broths typically involves steps such as cell removal, followed by purification techniques like liquid-liquid extraction and crystallization to obtain a high-purity product suitable for pharmaceutical applications.[15]

Conclusion and Future Perspectives

The shikimate pathway, with shikimic acid at its core, represents a fundamentally important and highly conserved metabolic route. Its absence in mammals continues to make it a fertile ground for the development of targeted and selective therapeutic and agricultural agents. A deep understanding of the pathway's enzymology, regulation, and metabolic flux is paramount for the rational design of novel inhibitors and the optimization of microbial cell factories for the production of valuable chemicals.

Future research will likely focus on the discovery of new inhibitors for the less-exploited enzymes of the pathway, the elucidation of the three-dimensional structures of all pathway enzymes from a wider range of organisms, and the application of synthetic biology and advanced metabolic engineering tools to further enhance the microbial production of shikimic acid and other valuable aromatic compounds. The continued exploration of this elegant metabolic pathway promises to yield significant advancements in medicine, agriculture, and biotechnology.

References

-

A continuous spectrophotometric assay for glycosyltransferases. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

The fifth step of the shikimate pathway... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Shikimate pathway. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Shikimate dehydrogenase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved January 24, 2026, from [Link]

- A continuous spectrophotometric assay for mitogen-activated protein kinase kinases. (2012). Analytical Biochemistry, 421(1), 224-229.

-

A HR-MS Based Method for the Determination of Chorismate Synthase Activity. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]

- The shikimate pathway: gateway to metabolic diversity. (2023). Natural Product Reports, 40(12), 2235-2273.

- Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. (2018). Frontiers in Bioengineering and Biotechnology, 6, 22.

- Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. (2016). Frontiers in Microbiology, 7, 1024.

- Shikimate and Phenylalanine Biosynthesis in the Green Lineage. (2013). Frontiers in Plant Science, 4, 62.

-

3-dehydroquinate synthase. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

- The diversity of allosteric controls at the gateway to aromatic amino acid biosynthesis. (2013). The FASEB Journal, 27(5), 1764-1775.

- Isolation and purification of shikimic acid. (2016). Google Patents.

- The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. (2017). The Plant Cell, 29(10), 2496-2515.

- Allosteric inhibition of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase alters the coordination of both substrates. (1999). Journal of Molecular Biology, 289(3), 685-693.

- A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. (2019). Plant Methods, 15, 12.

-

3-dehydroquinate dehydratase (type II). (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved January 24, 2026, from [Link]

- Closing down on glyphosate inhibition—with a new structure for drug discovery. (2006). Proceedings of the National Academy of Sciences, 103(35), 12975-12976.

- Artificial cell factory design for shikimate production in Escherichia coli. (2021). Journal of Industrial Microbiology & Biotechnology, 48(5-6), kuab033.

-

Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Illustration of enzyme kinetics with the kinetic parameters Km and Vmax... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Purification of chorismate, prephenate, and arogenate by HPLC. (1987). Methods in Enzymology, 142, 422-431.

- Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus. (2004). Protein and Peptide Letters, 11(3), 235-241.

- Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. (2023). International Journal of Molecular Sciences, 24(12), 10078.

-

(PDF) Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]

- A Highly Glyphosate-Resistant EPSPS Mutant from Laboratory Evolution. (2022). International Journal of Molecular Sciences, 23(21), 13359.

-

Structure and Function of Enzymes of Shikimate Pathway. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Isolation and purification of Shikimic acid in fermentation liquid of recombinant Escherichia coli DHPYAAS-T7. (2013). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Interaction of glyphosate with EPSP synthase. A) Interaction between... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

What are 3-Dehydroquinate synthase inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

- Differential Expression of Human and Bacterial Proteins Reveals Microbiome–Host Crosstalk in Metabolic Disorders. (2024). Preprints.org.

-

Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. (2014). Purdue e-Pubs. Retrieved January 24, 2026, from [Link]

- Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli. (1999). Biotechnology and Bioengineering, 64(1), 61-73.

- The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes. (2015). Critical Reviews in Microbiology, 41(2), 172-189.

-

Allosteric regulation. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Fermentation and Downstream Processing: The Core of Bio manufacturing. (2023). Allied Academies. Retrieved January 24, 2026, from [Link]

-

(PDF) Artificial cell factory design for shikimate production in Escherichia coli. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

- Characterization of a Glyphosate-Tolerant Enzyme from Streptomyces svecius: A Distinct Class of 5-Enolpyruvylshikimate-3-phosphate Synthases. (2017). Journal of Agricultural and Food Chemistry, 65(18), 3743-3752.

- Evolution of the regulatory isozymes of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase present in the Escherichia coli genealogy. (1985). Molecular Biology and Evolution, 2(1), 1-15.

-

EPSP Synthase Inhibitors. (n.d.). UC Agriculture and Natural Resources. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The diversity of allosteric controls at the gateway to aromatic amino acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-dehydroquinate synthase - Wikipedia [en.wikipedia.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Evolution of the regulatory isozymes of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase present in the Escherichia coli genealogy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric inhibition of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase alters the coordination of both substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20160176799A1 - Isolation and purification of shikimic acid - Google Patents [patents.google.com]

The Extraction, Analysis, and Significance of Shikimic Acid from Medicinal Plants: A Technical Guide for Researchers

Abstract

Shikimic acid, a cornerstone of primary metabolism in plants and microorganisms, has garnered significant attention in the pharmaceutical industry as the principal starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu®). This technical guide provides an in-depth exploration of the natural sourcing of shikimic acid from key medicinal plants. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the prominent plant sources, biosynthetic pathways, and detailed protocols for extraction, purification, and quantification. Furthermore, this guide delves into the diverse pharmacological activities of shikimic acid, underscoring its potential beyond its role as a precursor in antiviral drug manufacturing.

Introduction: The Pivotal Role of Shikimic Acid

Shikimic acid, a cyclohexene carboxylic acid, is a vital biochemical intermediate in the shikimate pathway. This seven-step metabolic route is essential for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in plants, bacteria, fungi, and algae.[1][2] The absence of this pathway in animals necessitates the dietary intake of these aromatic amino acids, making them essential amino acids for humans.

The strategic importance of shikimic acid surged with the discovery that it is the key chiral precursor for the industrial synthesis of oseltamivir, a potent neuraminidase inhibitor effective against influenza A and B viruses.[1][3] This dependency has driven extensive research into reliable and high-yield natural sources of shikimic acid. While microbial fermentation has emerged as a viable production method, medicinal plants remain a significant and commercially exploited source.[1] This guide focuses on these botanical sources, providing the technical details necessary for their scientific exploration and exploitation.

Principal Medicinal Plant Sources of Shikimic Acid

While shikimic acid is ubiquitous in the plant kingdom, its concentration varies dramatically between species and even between different tissues of the same plant.[3] Accumulation tends to be higher in tissues where metabolic processes are slower, such as in seeds and fruits.[3] Several medicinal plants have been identified as particularly rich sources, making them economically viable for industrial extraction.

Illicium verum (Chinese Star Anise)

The fruit of the Chinese star anise, Illicium verum, is the most well-known and traditionally the primary commercial source of shikimic acid.[1][4] The dried, star-shaped pericarps of this evergreen tree, native to Southern China and Vietnam, can contain high concentrations of shikimic acid, making its extraction cost-effective for pharmaceutical applications.[4]

Ginkgo biloba (Ginkgo Tree)

The leaves of Ginkgo biloba have emerged as a promising alternative source of shikimic acid. While the concentration may be lower than in star anise, the vast annual biomass of ginkgo leaves, coupled with their rapid harvest cycles, presents a significant advantage.[5] Research has demonstrated that waste streams from the production of commercial Ginkgo biloba extracts can be a sustainable source for shikimic acid isolation.[6]

Pinus Species (Pine Trees)

Various species of pine trees, particularly Pinus massoniana (Masson's Pine), have been identified as valuable sources of a class="g-co-cls" href="" target="_blank" rel="noopener">shikimic acid.[7] Pine needles, an abundant and readily available resource in many parts of the world, offer a sustainable and inexpensive raw material for extraction.

Schisandra chinensis (Five-Flavor Berry)

The fruits of Schisandra chinensis, a well-known plant in traditional Chinese medicine, also contain notable amounts of shikimic acid among other organic acids.[5] While not as concentrated as in star anise, its presence contributes to the plant's overall medicinal properties.

Comparative Analysis of Shikimic Acid Content

The following table summarizes the typical shikimic acid content in the aforementioned medicinal plants, based on dry weight. It is important to note that these values can fluctuate based on genetic variance, geographical location, harvest time, and storage conditions.

| Medicinal Plant | Scientific Name | Plant Part Used | Typical Shikimic Acid Content (% dry weight) |

| Chinese Star Anise | Illicium verum | Fruit (Pericarp) | 3% - 7%[1][4] |

| Ginkgo Tree | Ginkgo biloba | Leaves | ~2.24%[8] |

| Masson's Pine | Pinus massoniana | Needles | ~5.71%[7] |

| Five-Flavor Berry | Schisandra chinensis | Fruit | ~0.53% |

The Shikimate Pathway: Biosynthesis of a Key Precursor